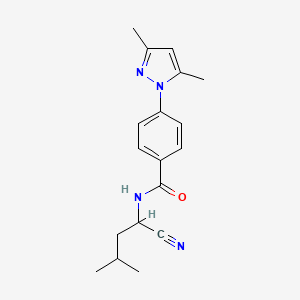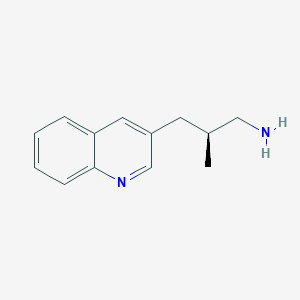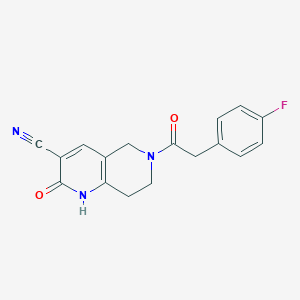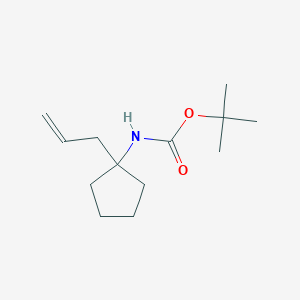
N-(1-cyano-3-methylbutyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-3-methylbutyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide, also known as JNJ-1661010, is a novel small molecule inhibitor of the protease activated receptor 1 (PAR-1) pathway. This compound has been extensively studied for its potential use in various scientific research applications due to its ability to modulate PAR-1 signaling.
Wirkmechanismus
N-(1-cyano-3-methylbutyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide acts as a selective antagonist of PAR-1, a G protein-coupled receptor that is involved in various biological processes, including platelet activation, inflammation, and thrombosis. By inhibiting PAR-1 signaling, N-(1-cyano-3-methylbutyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide can modulate various cellular processes, including cell proliferation, migration, and survival.
Biochemical and Physiological Effects:
N-(1-cyano-3-methylbutyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide has been shown to have various biochemical and physiological effects. It can inhibit platelet aggregation, reduce inflammation, and modulate tumor growth and metastasis. Additionally, N-(1-cyano-3-methylbutyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide has been shown to have potential therapeutic benefits in the treatment of various diseases, including cancer, thrombosis, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyano-3-methylbutyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide has several advantages for use in laboratory experiments. It is a highly selective inhibitor of PAR-1, which makes it an ideal tool for studying the role of PAR-1 signaling in various biological processes. Additionally, N-(1-cyano-3-methylbutyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide has been shown to have low toxicity, which makes it suitable for use in in vitro and in vivo studies.
However, there are also limitations associated with the use of N-(1-cyano-3-methylbutyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide in laboratory experiments. For example, it may not be effective in all cell types or biological systems, and its effects may be influenced by various factors, including the concentration and duration of exposure.
Zukünftige Richtungen
There are several future directions for research on N-(1-cyano-3-methylbutyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide. One possible direction is to investigate its potential therapeutic benefits in the treatment of cancer, thrombosis, and inflammation. Additionally, further studies are needed to understand the mechanisms underlying its effects on various cellular processes, including cell proliferation, migration, and survival.
Another potential direction is to investigate the use of N-(1-cyano-3-methylbutyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide in combination with other drugs or therapies to enhance its therapeutic efficacy. Finally, additional studies are needed to optimize the dosing and administration of N-(1-cyano-3-methylbutyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide in preclinical and clinical settings.
Synthesemethoden
The synthesis of N-(1-cyano-3-methylbutyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide involves the condensation of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl chloride with N-(1-cyano-3-methylbutyl)amine in the presence of a base catalyst. The resulting product is purified through column chromatography to yield N-(1-cyano-3-methylbutyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide in high purity.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-3-methylbutyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide has been studied extensively for its potential use in various scientific research applications. It has been shown to have potential therapeutic benefits in the treatment of various diseases and conditions, including cancer, thrombosis, and inflammation.
Eigenschaften
IUPAC Name |
N-(1-cyano-3-methylbutyl)-4-(3,5-dimethylpyrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-12(2)9-16(11-19)20-18(23)15-5-7-17(8-6-15)22-14(4)10-13(3)21-22/h5-8,10,12,16H,9H2,1-4H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOFMIUVLPBIDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NC(CC(C)C)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-3-methylbutyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2402887.png)
![4-[butyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2402889.png)

![ethyl 4-[3-(4-methylphenyl)-2,4-dioxo-1H-pyrimidin-6-yl]piperazine-1-carboxylate](/img/structure/B2402893.png)


![Phenyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B2402896.png)



![4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)-N-(4-(trifluoromethyl)benzyl)benzamide](/img/structure/B2402904.png)
![N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2402905.png)

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide](/img/structure/B2402909.png)